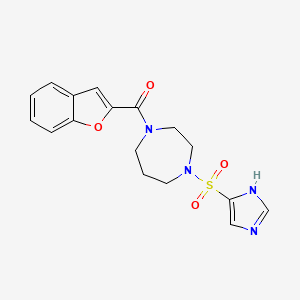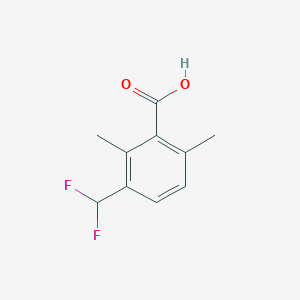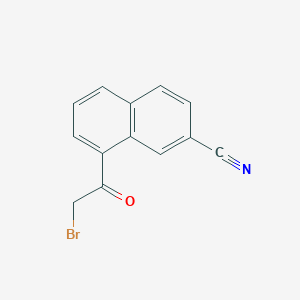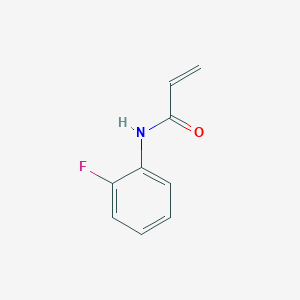
N-(2-fluorophenyl)acrylamide
Overview
Description
Scientific Research Applications
Protein Analysis
Acrylamide derivatives, including N-(2-fluorophenyl)acrylamide, are used in biochemical studies, particularly in analyzing protein structures. One application is in fluorescence quenching studies to determine the exposure of tryptophanyl residues in proteins. This technique is crucial for understanding protein conformational changes and interactions with other molecules (Eftink & Ghiron, 1976).
Corrosion Inhibition
Research has also been conducted on the use of acrylamide derivatives as corrosion inhibitors. A study explored the impact of certain acrylamide derivatives on copper corrosion in nitric acid solutions. These compounds showed effectiveness as corrosion inhibitors, suggesting potential industrial applications (Abu-Rayyan et al., 2022).
Hydrogel Applications
Acrylamide-based hydrogels have been extensively studied for their applications in bioengineering and medicine. For instance, poly(N-isopropyl acrylamide) (pNIPAM) substrates are used for nondestructive release of biological cells and proteins. This has implications in tissue engineering, tumor studies, and cell manipulation (Cooperstein & Canavan, 2010).
Drug Delivery Systems
In pharmaceutical research, acrylamide polymers have been investigated for drug delivery systems. For example, room-temperature RAFT polymerization of N-isopropylacrylamide has been reported, providing a controlled method for creating thermoresponsive polymers for drug delivery applications (Convertine et al., 2004).
Environmental and Analytical Chemistry
Acrylamide and its derivatives are studied in the context of environmental fate and analysis. This includes investigations into their presence in foods, mechanisms of formation, and potential health risks, which is essential for food safety and environmental health (Friedman, 2003).
Biomedical Imaging
In biomedical imaging, acrylamide-based nanoparticles have been developed for applications like pH monitoring in biological systems. Such nanoparticles can be used for real-time tracking of cellular processes, providing valuable insights into cellular functions (Schulz et al., 2010).
Mechanism of Action
Target of Action
N-(2-fluorophenyl)prop-2-enamide, also known as N-(2-fluorophenyl)acrylamide, is a compound that has been studied for its potential anti-inflammatory properties It’s known that similar compounds, such as acrylamide, interact with proteins like kinesin and tubulin , which play crucial roles in cell division and transport mechanisms within cells.
Mode of Action
It’s known that acrylamide and its metabolite glycidamide can react with sulfhydryl groups, leading to the formation of protein adducts This interaction can affect the function of proteins and lead to various cellular effects
Biochemical Pathways
It’s known that similar compounds can affect the pi3k-akt signaling pathway , which plays a crucial role in cell survival, growth, and proliferation
Pharmacokinetics
It’s known that similar compounds, such as acrylamide, can be metabolized in the liver to form glycidamide
Result of Action
It’s known that similar compounds can have anti-inflammatory effects . For instance, certain N-arylcinnamamide derivatives have been found to inhibit the activation of the transcription factor NF-κB , which plays a crucial role in inflammatory responses
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the stability and activity of similar compounds
Properties
IUPAC Name |
N-(2-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-2-9(12)11-8-6-4-3-5-7(8)10/h2-6H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELRBMZOMHKBJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

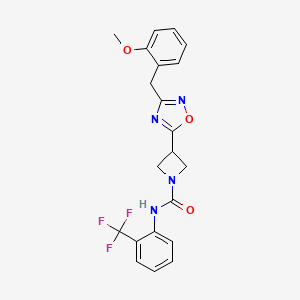
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2359443.png)
![3-(4-Chlorophenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2359445.png)
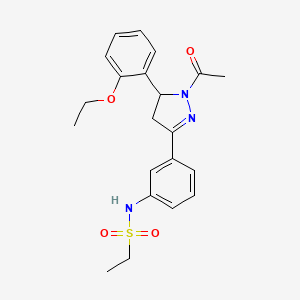
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359448.png)
![1-Methylsulfonyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]piperidine-4-carboxamide](/img/structure/B2359449.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2359450.png)
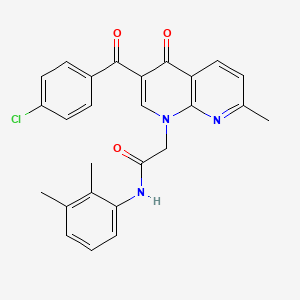
![N-(1-cyanopropyl)-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2359452.png)
